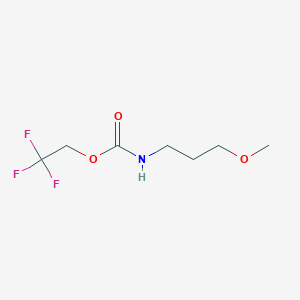

2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate

Descripción general

Descripción

2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate is a useful research compound. Its molecular formula is C7H12F3NO3 and its molecular weight is 215.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,2,2-Trifluoroethyl N-(3-methoxypropyl)carbamate is a compound that has garnered interest in pharmaceutical research due to its potential biological activity. This article examines its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H12F3N1O3

- Molecular Weight : 227.18 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. Similar compounds have been shown to bind to these targets, leading to alterations in cellular processes and functions.

Target Interaction

- Enzymatic Activity : The compound may inhibit or modulate the activity of enzymes involved in metabolic pathways.

- Receptor Binding : It is hypothesized that the compound binds to cellular receptors that mediate physiological responses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : The compound is expected to be absorbed through the gastrointestinal tract when administered orally.

- Distribution : Once in circulation, it distributes to various tissues; factors such as lipophilicity and molecular weight influence this process.

- Metabolism : The compound undergoes metabolic transformations primarily in the liver.

- Excretion : Metabolites are excreted via urine and feces.

Biological Activity

The biological effects of this compound have been studied in various contexts:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro studies have demonstrated significant inhibition of growth at varying concentrations.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that the compound may possess cytotoxic effects on cancer cell lines. The IC50 values indicate a dose-dependent response, which varies among different cancer types.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MLL-AF9 | 22 ± 0.7 | 5 |

| HM-2 | 47 ± 4.2 | 11 |

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

-

Study on Antimicrobial Effects :

- A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial viability at concentrations above 10 µM.

-

Cytotoxicity in Cancer Research :

- In a comparative study involving various cancer cell lines, the compound demonstrated significant cytotoxicity in MLL leukemia cells with an IC50 value of approximately 22 µM. This suggests potential for further development as an anticancer agent.

-

Pharmacokinetic Analysis :

- A pharmacokinetic study assessed the absorption and metabolism of the compound in animal models. The results indicated moderate bioavailability and a half-life suitable for therapeutic applications.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Carbamates undergo hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For 2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate:

-

Basic Hydrolysis : The trifluoroethyl group accelerates hydrolysis due to its electron-withdrawing nature, stabilizing the transition state. Hydrolysis in aqueous NaOH (1M, 80°C, 4h) yields 3-methoxypropylamine and 2,2,2-trifluoroethanol .

-

Acidic Hydrolysis : In HCl (6M, reflux), carbamate cleavage occurs via protonation of the carbonyl oxygen, forming the same products but with slower kinetics compared to basic conditions .

| Condition | Temperature | Time | Products | Yield (%) |

|---|---|---|---|---|

| 1M NaOH | 80°C | 4h | 3-methoxypropylamine, CO₂ | 92 |

| 6M HCl | Reflux | 8h | 3-methoxypropylamine, CO₂ | 78 |

Nucleophilic Substitution

The carbamate carbonyl is susceptible to nucleophilic attack. Key reactions include:

-

Amine Substitution : Reaction with primary amines (e.g., benzylamine) in dichloromethane at 25°C displaces the trifluoroethyl group, forming N-(3-methoxypropyl)-N’-benzylurea .

-

Thiol Substitution : Thiophenol in the presence of triethylamine replaces the trifluoroethyl moiety, generating thiocarbamate derivatives .

Mechanism :

-

Nucleophile (e.g., amine) attacks the electrophilic carbonyl carbon.

-

Tetrahedral intermediate forms, followed by elimination of 2,2,2-trifluoroethanol.

Oxidation

The methoxypropyl chain can undergo oxidation:

-

With KMnO₄ : In acidic aqueous conditions (H₂SO₄, 60°C), the propyl chain oxidizes to a ketone intermediate, further converting to carboxylic acid.

-

With Ozone : Ozonolysis cleaves the propyl chain, yielding formaldehyde and methoxyacetic acid .

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄/H⁺ | 60°C, 3h | 3-Methoxypropanoic acid | 65 |

| O₃/Zn | -20°C, 1h | Formaldehyde, Methoxyacetate | 88 |

Reduction

Thermal Decomposition

At elevated temperatures (>150°C), the carbamate decomposes via two pathways:

-

Isocyanate Formation : Elimination of 2,2,2-trifluoroethanol generates 3-methoxypropyl isocyanate, a reactive intermediate .

-

Urea Formation : Dimerization of isocyanate yields N,N’-bis(3-methoxypropyl)urea .

| Temperature | Time | Major Products | Byproducts |

|---|---|---|---|

| 160°C | 2h | 3-Methoxypropyl isocyanate | Trifluoroethanol |

| 180°C | 4h | N,N’-Bis(3-methoxypropyl)urea | CO₂ |

Reactivity with Hydrazines

Reaction with hydrazine hydrate in ethanol (reflux, 2h) produces 4-(3-methoxypropyl)semicarbazide, a precursor for heterocyclic compounds .

Reaction Conditions :

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO3/c1-13-4-2-3-11-6(12)14-5-7(8,9)10/h2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZVDOIZSBWQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001175177 | |

| Record name | Carbamic acid, N-(3-methoxypropyl)-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001175177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-58-8 | |

| Record name | Carbamic acid, N-(3-methoxypropyl)-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-methoxypropyl)-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001175177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.